1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-chloro-3,5-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-5-10(6-9(2)12(8)14)19-7-16-4-3-11(15-16)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLXPNBIOKEBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Pyrazole Ring Formation: The phenoxy intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound is compared below with structurally related pyrazole-carboxylic acid derivatives and phenoxy-substituted analogues. Key differences in substituents, functional groups, and physicochemical properties are highlighted.
Table 1: Comparative Analysis of Structural Analogues
Key Observations
Its absence in analogues like 1-(3,5-dimethylphenoxymethyl)-1H-pyrazole-3-carboxylic acid reduces electronegativity, which may alter biological activity .
Functional Group Modifications: The methyl ester derivative () lacks the acidic proton of the carboxylic acid, rendering it more lipophilic and possibly improving cell membrane penetration. Replacement of the carboxylic acid with an amine group (e.g., 1-(4-chloro-3,5-dimethylphenoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine) eliminates hydrogen-bonding capacity, which could diminish interactions with polar targets .
Fluorine Effects : The trifluoromethyl group in 1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid increases metabolic stability and lipophilicity, making it a candidate for agrochemical applications .
Biological Activity
Overview
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS No. 1004193-06-9) is a synthetic organic compound belonging to the pyrazole class. Its unique structural features include a chlorinated dimethylphenoxy moiety and a pyrazole core, which contribute to its diverse biological activities. This compound has been the subject of various studies focusing on its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₂O₃ |
| Molecular Weight | 280.71 g/mol |
| CAS Number | 1004193-06-9 |
| InChI Key | InChI=1S/C13H13ClN2O3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The precise mechanisms can vary depending on the target and the context of use.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent:
- Study Findings : In vitro assays revealed that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
Anticancer Activity
Research has also explored the anticancer potential of this compound. Preliminary findings indicate that it may inhibit cancer cell proliferation through several mechanisms:
- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis at concentrations as low as 20 µM .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:
- MIC for S. aureus : 25 µg/mL
- MIC for E. coli : 30 µg/mL
- : The compound was effective in inhibiting growth, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Activity
In a study assessing the anticancer properties of this pyrazole derivative, researchers treated HeLa cells with varying concentrations of the compound:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 20 | 60 | 40 |
| 50 | 30 | 70 |
The study concluded that higher concentrations led to significant reductions in cell viability and increased apoptosis rates, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
